(5-Phenylfuran-2-yl)methanamine hydrochloride

Vue d'ensemble

Description

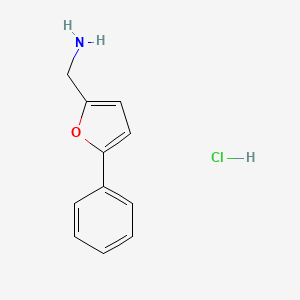

(5-Phenylfuran-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a furan ring substituted with a phenyl group and an amine group, forming a hydrochloride salt. Its molecular formula is C11H12ClNO, and it has a molecular weight of 209.67 g/mol .

Mécanisme D'action

Target of Action

The primary target of (5-Phenylfuran-2-yl)methanamine hydrochloride is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

This compound interacts with SIRT2, inhibiting its activity . The compound fits well with the induced hydrophobic pocket of SIRT2, as indicated by molecular docking analyses .

Biochemical Pathways

SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins . Thus, the inhibition of SIRT2 by this compound affects these biochemical pathways, leading to downstream effects such as changes in cell cycle regulation, autophagy, peripheral myelination, and immune and inflammatory responses .

Pharmacokinetics

It is noted that the compound likely possesses better water solubility , which could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of SIRT2 activity . This leads to molecular and cellular effects related to the dysregulation of SIRT2 activity, contributing to the pathogenesis of diseases such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylfuran-2-yl)methanamine hydrochloride typically involves the reaction of commercially available amines with furan derivatives. One common method includes the reductive amination of 5-phenylfuran-2-carbaldehyde with an appropriate amine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: (5-Phenylfuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Applications De Recherche Scientifique

(5-Phenylfuran-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparaison Avec Des Composés Similaires

(5-Phenylfuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

(5-Phenylfuran-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

(5-Phenylfuran-2-yl)urea: Features a urea group in place of the amine.

Uniqueness: (5-Phenylfuran-2-yl)methanamine hydrochloride is unique due to its amine group, which allows it to participate in a variety of chemical reactions and form diverse derivatives. Its ability to inhibit enzymes like SIRT2 also sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry research .

Activité Biologique

(5-Phenylfuran-2-yl)methanamine hydrochloride, with the molecular formula CHClNO and a molecular weight of 209.67 g/mol, is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound functions primarily as an inhibitor of human Sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The primary target of this compound is SIRT2 , which plays a crucial role in cellular processes by regulating protein deacetylation.

Mode of Action

- Inhibition of SIRT2 : The compound inhibits SIRT2 activity, leading to altered deacetylation of various protein substrates, including histones H3 and H4. This inhibition can affect gene expression and cellular signaling pathways involved in cancer progression and neurodegeneration .

Structure-Activity Relationship (SAR)

Research has identified several derivatives of (5-Phenylfuran-2-yl)methanamine that exhibit varying degrees of inhibitory activity against SIRT2.

Key Findings from SAR Studies

- Potency : One derivative showed an IC value of 2.47 μM, significantly more potent than the reference compound AGK2, which has an IC value of 17.75 μM .

- Water Solubility : Compounds with lower cLogP values demonstrated better water solubility, which is advantageous for pharmacokinetics .

- Binding Affinity : Molecular docking studies indicated that certain modifications improved binding affinity to the hydrophobic pocket of SIRT2, enhancing inhibitory potency .

Biological Activity

The biological activities of this compound extend beyond SIRT2 inhibition.

Anticancer Activity

Studies have shown that this compound and its derivatives can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : HeLa (cervical adenocarcinoma) and A549 (lung carcinoma).

- Results : Significant inhibition was observed at various concentrations, indicating potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Effectiveness Against MRSA : Preliminary studies suggest activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating antibiotic-resistant infections .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of this compound relative to structurally similar compounds:

| Compound Name | Target Enzyme | IC Value | Water Solubility | Biological Activity |

|---|---|---|---|---|

| This compound | SIRT2 | 2.47 μM | Moderate | Anticancer, Antimicrobial |

| AGK2 | SIRT2 | 17.75 μM | Low | Anticancer |

| (5-Phenylfuran-2-yl)methanol | N/A | N/A | High | Limited biological activity |

Case Studies

-

Case Study on Cancer Cell Lines : In a study evaluating the effects on HeLa and A549 cells, treatment with derivatives led to a dose-dependent decrease in cell viability, suggesting effective anticancer properties.

- Methodology : Cells were treated with varying concentrations (1 μM to 100 μM) for 48 hours.

- Results : The most potent derivative resulted in over 70% inhibition at 100 μM.

-

Case Study on Antimicrobial Efficacy : The compound was tested against MRSA strains using standard disc diffusion methods.

- Results : Zones of inhibition were measured, showing significant antibacterial activity compared to control groups.

Propriétés

IUPAC Name |

(5-phenylfuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYBBXUKRBICOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859239-22-8 | |

| Record name | (5-phenylfuran-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.